

# Application Notes: Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene

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## Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

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## Introduction

**4-Nitrobenzaldehyde** is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals. Its production from 4-nitrotoluene is a key transformation in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of **4-nitrobenzaldehyde** from 4-nitrotoluene via oxidation with chromium(VI) oxide in acetic anhydride, followed by acidic hydrolysis of the intermediate p-nitrobenzaldiacetate. This method is a well-established and reliable procedure for obtaining the desired product.

## Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **4-nitrobenzaldehyde** from 4-nitrotoluene.

Step	Reactant	Moles	Mass /Volume	Reagent/Solvent	Moles	Mass /Volume	Conditions	Product	Yield	Purity (m.p.)
A: Oxidation	p-Nitrotoluene	0.36	50 g	Acetic Acid (glacial)	-	570 cc	Temp: <10°C	p-Nitrobenzal diacetate (crude)	47-50%	125-126°C (recrystallized)
Time: 45-60 min addition										
Acetic Anhydride 6.0 565 cc										
Sulfuric Acid (conc.) 1.5 85 cc										
Chromium Trioxide 1.0 100 g										
B: Hydrolysis	p-Nitrobenzal diacetate (crude)	0.18	45 g	Water	-	100 cc	Reflux	4-Nitrobenzaldehyde	89-94%	106-106.5°C
Ethanol - 100 cc										

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Sulfur  
ic  
Acid - 10 cc  
(conc.  
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## Experimental Protocols

### Method 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate[1]

This procedure details the oxidation of 4-nitrotoluene to p-nitrobenzaldiacetate using chromium trioxide in a mixture of acetic acid and acetic anhydride.

#### Materials:

- p-Nitrotoluene (practical grade, m.p. 50–51°)
- Glacial Acetic Acid
- Acetic Anhydride (95% or higher)
- Concentrated Sulfuric Acid
- Chromium Trioxide (U.S.P. grade, 98%)
- Ethanol
- Ice

#### Equipment:

- 2-L three-necked, round-bottomed flask
- Mechanical stirrer
- Thermometer
- Ice-salt bath

- Buchner funnel and suction flask
- Beakers

Procedure:

- In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 570 cc of glacial acetic acid, 565 cc of acetic anhydride, and 50 g (0.36 mole) of p-nitrotoluene.
- Surround the flask with an ice-salt bath to cool the solution.
- Slowly add 85 cc of concentrated sulfuric acid to the stirred solution.
- Once the mixture has cooled to 5°C, begin adding 100 g (1 mole) of chromium trioxide in small portions. Maintain the temperature below 10°C during the addition, which should take approximately 45-60 minutes.
- After all the chromium trioxide has been added, continue stirring for an additional ten minutes.
- Pour the reaction mixture into two 3-L beakers, each containing 1.5 kg of crushed ice, and stir until the excess acetic anhydride has been hydrolyzed.
- Filter the resulting crude p-nitrobenzaldiacetate using a suction funnel and wash it thoroughly with water.
- For purification, the crude product can be recrystallized from 150 cc of hot ethanol. The yield of pure p-nitrobenzaldiacetate is 43–46 g (47–50% of the theoretical amount), with a melting point of 125–126°C.

Method 2: Hydrolysis of p-Nitrobenzaldiacetate to **4-Nitrobenzaldehyde**[\[1\]](#)

This protocol describes the hydrolysis of the intermediate p-nitrobenzaldiacetate to the final product, **4-nitrobenzaldehyde**.

Materials:

- p-Nitrobenzaldiacetate (crude or purified)
- Ethanol
- Water
- Concentrated Sulfuric Acid

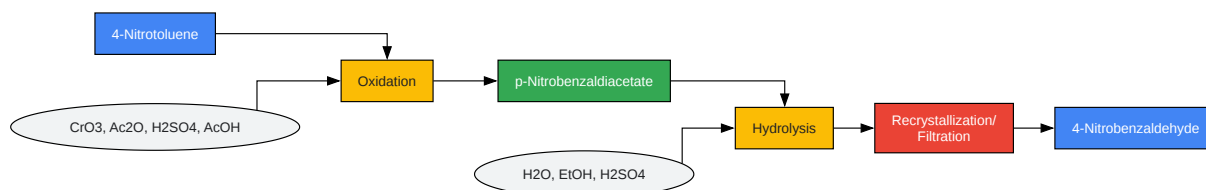
Equipment:

- Flask with reflux condenser
- Heating mantle or water bath
- Buchner funnel and suction flask
- Vacuum desiccator

Procedure:

- In a flask equipped with a reflux condenser, mix 45 g (0.18 mole) of crude p-nitrobenzaldiacetate with 100 cc of water, 100 cc of ethanol, and 10 cc of concentrated sulfuric acid.
- Heat the mixture to reflux.
- After refluxing, allow the solution to cool. The **4-nitrobenzaldehyde** will crystallize.
- Separate the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.
- The first crop of crystals should weigh 22–24 g (82–89% of the theoretical amount) with a melting point of 106–106.5°C.
- A second crop of 2–3 g can be obtained by diluting the filtrate with approximately 300 cc of water.
- The total yield of **4-nitrobenzaldehyde** is 24–25.5 g (89–94% of the theoretical amount).

## Visualizations



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Caption: Experimental workflow for the synthesis of **4-nitrobenzaldehyde**.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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